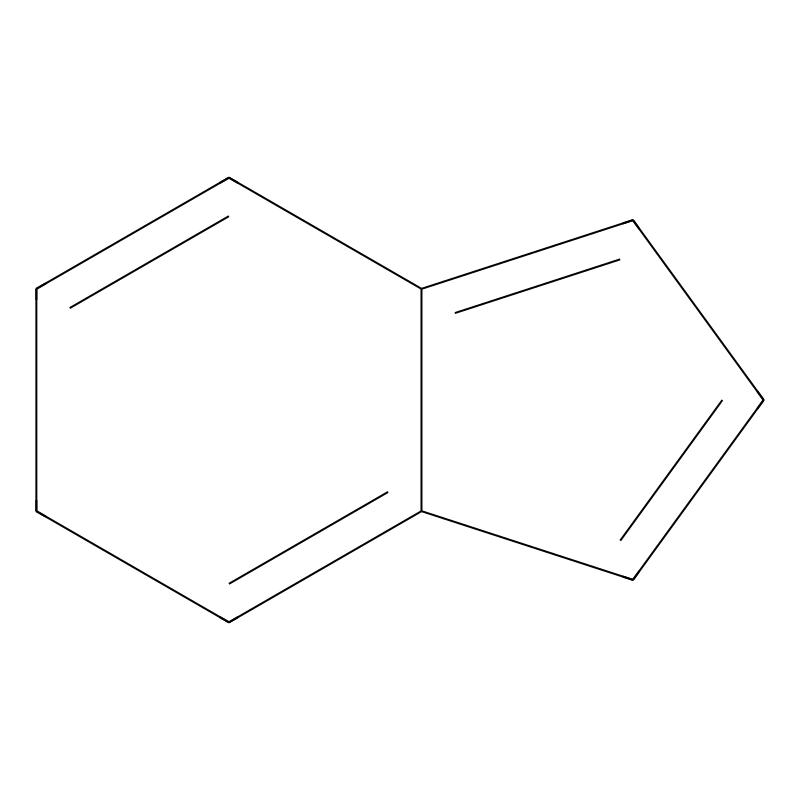

5H-indene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5H-Indene, also known as 5H-indene or simply indene, is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of a benzene ring fused to a cyclopentene ring. Its molecular formula is , and it typically appears as a colorless to pale yellow liquid with a flammable nature. Indene is notable for its role as a precursor in the synthesis of various industrial products, particularly in the production of indene/coumarone thermoplastic resins, which are utilized in coatings, adhesives, and other polymer applications .

5H-Indene exhibits a variety of chemical reactivity patterns typical of aromatic compounds. It readily undergoes polymerization and can react with electrophiles due to the presence of the double bond in the cyclopentene portion of its structure. Key reactions include:

- Polymerization: Indene can polymerize under heat or in the presence of catalysts to form larger oligomers or polymers.

- Oxidation: Treatment with oxidizing agents such as dichromate leads to the formation of homophthalic acid.

- Condensation Reactions: Indene can condense with aldehydes or ketones in basic conditions to yield benzofulvenes, which are intensely colored compounds .

- Reactions with Organolithium Reagents: Indene reacts with organolithium reagents to generate lithium indenyl compounds, which are useful intermediates in organometallic chemistry .

While 5H-indene itself does not have well-documented biological activity, its derivatives and related compounds have been studied for various biological effects. For instance, some substituted indenes have shown anti-inflammatory properties and potential applications in pharmaceuticals. The compound sulindac, a non-steroidal anti-inflammatory drug, contains an indene moiety and exemplifies the biological relevance of indene derivatives .

Several methods exist for synthesizing 5H-indene and its derivatives:

- Thermal Cracking of Coal Tar: Indene can be isolated from coal tar fractions through thermal processes.

- Cyclization Reactions: The cyclization of alkynes with arylboronic acids using transition metal catalysts (such as rhodium or palladium) has been reported to yield indenes efficiently .

- Metal-Catalyzed Reactions: Various metal catalysts facilitate the formation of substituted indenes through reactions involving alkynes and other precursors. For example, FeCl₃-catalyzed reactions can produce functionalized indenes from N-benzylic sulfonamides .

5H-Indene finds applications across multiple fields:

- Industrial Polymers: Its primary use is in producing thermoplastic resins that are employed in coatings and adhesives.

- Chemical Intermediates: Indene serves as a precursor for synthesizing various chemical intermediates used in pharmaceuticals and agrochemicals.

- Research

Research has shown that 5H-indene interacts with various radicals and electrophiles, influencing its reactivity profile. For example, studies on the reaction kinetics between hydroxyl radicals and indene indicate that it reacts at a significant rate compared to other hydrocarbons. This behavior is crucial for understanding its environmental fate and reactivity under combustion conditions .

5H-Indene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

| Compound | Structure | Notable Characteristics |

|---|---|---|

| Indane | C₉H₈ (similar ring structure) | Less stable than indene; lacks the double bond characteristic of indene. |

| Naphthalene | C₁₀H₈ (two fused benzene rings) | More stable; widely used in dyes and insecticides. |

| Cyclopentadiene | C₅H₄ (five-membered ring) | More reactive due to multiple double bonds; used in organic synthesis. |

| Benzofulvene | C₉H₈O (indole structure) | Exhibits unique color properties; used as dyes. |

Uniqueness of 5H-Indene:

5H-Indene's unique feature lies in its combination of aromatic stability from the benzene ring and reactivity from the cyclopentene component. This duality allows it to participate in diverse

Classical approaches to 5H-indene synthesis have historically relied on the functionalization of readily available indene starting materials through established organic transformations. The Friedel-Crafts cyclization methodology represents one of the most fundamental classical routes, utilizing aryl alcohols in the presence of aluminum chloride and nitromethane as reaction media [20]. This approach typically operates under elevated temperatures ranging from 100-150°C and achieves yields between 65-85% for various substituted indene derivatives [20].

The Grignard reagent approach constitutes another significant classical methodology, involving the reaction of 4-arylbutan-2-ones with polyphosphoric acid under acidic conditions [17]. This transformation proceeds through a cyclization mechanism that forms the indene core structure, with reaction temperatures typically maintained between 120-180°C and yields ranging from 45-75% [17]. The polyphosphoric acid-mediated synthesis offers enhanced efficiency, utilizing substituted benzoates as starting materials and achieving superior yields of 74-96% under reaction conditions of 150-200°C [10].

Direct indene functionalization represents a versatile classical approach that involves the treatment of indene with various electrophilic reagents under mild to moderate conditions [9]. This methodology operates across a temperature range from room temperature to 100°C and typically achieves yields between 60-80%, depending on the specific electrophile employed and the desired substitution pattern [9]. The reaction conditions can be adjusted based on the electronic properties of the substrates and the steric requirements of the transformation.

| Method | Starting Materials | Yield Range (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Friedel-Crafts Cyclization | Aryl alcohols + AlCl₃/CH₃NO₂ | 65-85 | 100-150°C, Lewis acid | [20] |

| Grignard/Indanone Route | 4-Arylbutan-2-ones + PPA | 45-75 | 120-180°C, acid catalyst | [17] |

| Polyphosphoric Acid Mediated | Substituted benzoates | 74-96 | 150-200°C, PPA | [10] |

| Indene Functionalization | Indene + electrophiles | 60-80 | RT-100°C, various | [9] |

The aldol-type condensation methodology has emerged as a particularly effective classical approach for accessing multifunctional indene derivatives [18]. This transformation involves the reaction between 5-nitroindan-1-ones and lithium salts of disubstituted acetamides, followed by immediate dehydration with acid [11] [18]. The reaction mechanism proceeds through the formation of lithium enolates, which undergo condensation with the indanone substrate to generate the desired indene products [11]. The success of this methodology depends critically on the nature of the lithiated base used for enolate formation and the chemical response of the resulting indanols toward dehydration [11].

Modern Catalytic Approaches for Selective Tautomer Formation

Modern catalytic methodologies have revolutionized the synthesis of 5H-indene derivatives through the development of highly selective and efficient transformations that enable precise control over tautomer formation. Gold-catalyzed hydroalkylation represents a breakthrough approach utilizing N-heterocyclic carbene-gold complexes under exceptionally mild reaction conditions [13] [25]. This methodology operates at room temperature in dichloromethane and achieves yields ranging from 56-93% with high regioselectivity [13] [25]. The reaction mechanism involves the activation of ynamides by gold coordination, followed by a unique [1] [5]-hydride shift that generates the indene scaffold through intramolecular cyclization [42].

Palladium-catalyzed carboannulation has emerged as a powerful tool for constructing indene frameworks with excellent regioselectivity [21] [46]. The methodology employs palladium tetrakis(triphenylphosphine) as the catalyst system and operates under reaction conditions of 80-120°C in the presence of base [21]. This approach achieves yields between 70-85% and demonstrates remarkable functional group tolerance, making it suitable for the synthesis of highly substituted indene derivatives [21]. The sequential double carbopalladation mechanism enables the construction of multiple carbon-carbon bonds in a single transformation [46].

Rhodium-catalyzed carbon-hydrogen activation methodology represents a significant advancement in direct indene synthesis [31]. This approach utilizes rhodium(III) complexes under reaction conditions of 100-140°C in the presence of oxidants and achieves yields ranging from 60-90% with high chemoselectivity [31]. The multicomponent nature of this transformation allows for the direct assembly of indene structures from simple aromatic precursors through carbon-hydrogen bond functionalization followed by annulation [31].

| Method | Catalyst System | Yield Range (%) | Reaction Conditions | Selectivity | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed Hydroalkylation | NHC-Au complexes | 56-93 | RT, DCM, mild | High regioselectivity | [13] [25] |

| Palladium Carboannulation | Pd(PPh₃)₄ | 70-85 | 80-120°C, base | Excellent regioselectivity | [21] [46] |

| Rhodium C-H Activation | Rh(III) complexes | 60-90 | 100-140°C, oxidant | High chemoselectivity | [31] |

| Ruthenium Cascade | Ru(p-cymene)Cl₂ | 65-80 | 120-150°C, Cu(OAc)₂ | Multiple C-C bonds | [45] |

| Cobalt Metallo-radical | Co(III)-carbene | 70-85 | RT-60°C, air | Sustainable approach | [26] |

Ruthenium-catalyzed cascade reactions have been developed for the synthesis of indene derivatives through sequential carbon-hydrogen functionalization processes [45]. This methodology employs ruthenium para-cymene dichloride dimer as the catalyst in the presence of copper(II) acetate as an oxidant [45]. The reaction operates at temperatures between 120-150°C and achieves yields of 65-80% while enabling the formation of multiple carbon-carbon bonds in a single operation [45]. The cascade nature of this transformation allows for the rapid assembly of complex indene structures from relatively simple starting materials [45].

Cobalt metallo-radical catalysis represents a sustainable approach to indene synthesis that utilizes the intrinsic radical-type reactivity of first-row transition metals [26] [63]. This bio-inspired methodology employs cobalt(III)-carbene complexes and operates under mild conditions ranging from room temperature to 60°C in the presence of air [26]. The approach achieves yields between 70-85% and represents a significant departure from traditional noble metal catalysis toward more sustainable and economical synthetic methods [26] [63].

The boron trichloride-mediated cyclization methodology has been developed for the selective synthesis of boron-functionalized indenes through a metal-free approach [27]. This transformation utilizes ortho-alkynylstyrenes as substrates and operates at 0°C in dichloromethane, followed by treatment with pinacol and triethylamine [27]. The methodology demonstrates excellent selectivity for indene formation over alternative cyclization products and tolerates a wide range of substituents with different electronic and steric properties [27].

Asymmetric Synthesis of Chiral 5H-Indene Scaffolds

Asymmetric synthesis methodologies for chiral 5H-indene scaffolds have advanced significantly through the development of enantioselective catalytic systems that enable precise stereochemical control. Enantioselective reduction approaches utilizing the Corey-Bakshi-Shibata reduction system represent a cornerstone methodology for accessing chiral indene derivatives [32] [35]. This approach operates at temperatures ranging from -20°C to 0°C and achieves yields between 70-95% with enantiomeric excess values of 85-99% [32] [35]. The methodology involves the asymmetric reduction of indanone precursors followed by subsequent dehydration or functionalization to generate the desired chiral indene products [32].

Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has emerged as a powerful method for constructing chiral indane scaffolds [32]. This transformation proceeds through a unique mechanism involving a 1,4-rhodium shift from an initially formed benzylrhodium to an arylrhodium intermediate before protonation [32]. The methodology achieves good yields with high enantioselectivity and demonstrates broad substrate scope for various arylboron nucleophiles [32]. Deuterium-labeling experiments have provided valuable mechanistic insights into the stereochemical course of the transformation [32].

| Method | Chiral Source | Yield Range (%) | Enantiomeric Excess (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Enantioselective Reduction | CBS reduction | 70-95 | 85-99 | -20 to 0 | [32] [35] |

| Chiral Auxiliary Approach | Binol-derived phosphoramide | 65-90 | 90-96 | 0-25 | [66] |

| Asymmetric Cycloaddition | Cu-IEDDA reaction | 60-85 | 85-95 | 25-60 | [39] |

| Phase Transfer Catalysis | Cinchona alkaloids | 75-95 | 90-98 | 0-25 | [38] |

| Bioconversion | Enzymatic oxygenation | 65-80 | 85-95 | 25-37 | [37] |

Chiral auxiliary approaches employing binol-derived phosphoramides have been developed for the asymmetric synthesis of 1-aminoindene derivatives [66]. This methodology utilizes a catalytic asymmetric iminium ion cyclization reaction of 2-alkenylbenzaldimines under mild reaction conditions of 0-25°C [66]. The transformation achieves yields between 65-90% with enantiomeric excess values ranging from 90-96%, demonstrating the effectiveness of the chiral phosphoramide catalyst in controlling the stereochemical outcome [66]. The methodology has been successfully applied to the asymmetric synthesis of pharmaceutically relevant compounds such as rasagiline [66].

Asymmetric cycloaddition reactions utilizing copper-catalyzed inverse-electron-demand Diels-Alder methodology have been developed for the construction of chiral indene-containing frameworks [39]. This approach employs electron-deficient 3-carboalkoxyl-2-pyrones and electronically unbiased indenes as reactants under copper catalysis [39]. The reaction operates at temperatures between 25-60°C and achieves yields of 60-85% with enantiomeric excess values ranging from 85-95% [39]. The methodology enables the rapid and enantioselective construction of hexahydrofluorenyl bridged-lactone scaffolds that serve as key intermediates for natural product synthesis [39].

Phase transfer catalysis using cinchona alkaloid-derived ammonium salts has emerged as an effective method for the enantioselective formation of cyclopropane spiroindenes [38]. This methodology operates under mild reaction conditions of 0-25°C and achieves excellent yields of 75-95% with enantiomeric excess values between 90-98% [38]. The transformation demonstrates remarkable efficiency at low catalyst loadings of 0.1-1.0 mol% and provides access to densely functionalized spiroindene architectures with high stereochemical fidelity [38].

Bioconversion methodologies utilizing enzymatic oxygenation represent a complementary approach to chemical synthesis for accessing chiral indene derivatives [37]. Microorganisms from the genera Pseudomonas and Rhodococcus have been identified as effective biocatalysts for the oxygenation of indene to indandiol with greater stereospecificity than achievable through traditional chemical synthesis [37]. This approach operates under mild reaction conditions of 25-37°C and achieves yields between 65-80% with enantiomeric excess values of 85-95% [37]. The bioconversion process provides access to chiral indene derivatives that serve as key precursors for pharmaceutical applications [37].

Central-axial-central chirality transfer methodology has been developed for the asymmetric synthesis of highly substituted indenes bearing stereogenic quaternary carbon centers [29]. This transformation involves the addition and rearrangement of optically active propargyl alcohols with ynamides to generate tetrasubstituted allenes, followed by subsequent cyclization to form the chiral indene products [29]. The methodology demonstrates effective chirality transfer across multiple stereochemical elements and provides access to structurally complex chiral indene architectures [29].

The thermodynamic stability of 5H-indene and its tautomeric forms represents a fundamental aspect of its chemical behavior that has been extensively investigated through both experimental and computational approaches. The compound 5H-indene exists as one of several possible tautomeric forms of the indene structural framework, each exhibiting distinct thermodynamic characteristics [1] [2].

Relative Energetic Relationships

The tautomeric landscape of indene derivatives reveals significant energy differences between isomeric forms. The most stable tautomer, 1H-indene, serves as the reference point for energy comparisons and lies more than 20 kilocalories per mole (84 kilojoules per mole) below each of the alternative tautomeric forms, including 5H-indene [1]. This substantial energy difference reflects the fundamental electronic structure differences between these isomers and their varying degrees of aromatic stabilization.

Experimental thermochemical measurements have established that indene exhibits a standard molar enthalpy of formation in the gas phase of 161.3 kilojoules per mole, determined through combustion calorimetry studies combined with high-level first-principles calculations [3] [4]. The strain enthalpies of five-membered ring systems in bicyclic aromatic compounds show positive values, indicating inherent structural strain that contributes to the relative instability of certain tautomeric forms [5] [6].

Computational Thermodynamic Analysis

Density functional theory calculations using the B3LYP functional with various basis sets have provided detailed insights into the thermodynamic properties of indene tautomers [1]. The computational results demonstrate that 5H-indene represents a high-energy tautomeric form that is thermodynamically unfavorable compared to the conventional 1H-indene structure.

| Tautomeric Form | Relative Energy (kJ/mol) | Stability Ranking | Electronic Character |

|---|---|---|---|

| 1H-indene | 0.0 (reference) | Most stable | Aromatic benzene + non-aromatic cyclopentene |

| 2H-indene | >84 | Less stable | Non-aromatic/weakly aromatic |

| 5H-indene | >84 | Highly unstable | Antiaromatic 8π-electron system |

| 6H-indene | >84 | Less stable | Non-aromatic/weakly aromatic |

| 7H-indene | >84 | Least stable | Non-aromatic/weakly aromatic |

The high energy of 5H-indene relative to other tautomers can be attributed to its antiaromatic character, arising from the presence of eight π-electrons in a planar conjugated system, which violates Hückel's rule for aromaticity [7].

Strain Energy Contributions

Thermodynamic analysis of strain in five-membered heterocyclic compounds and their carbocyclic analogs reveals important insights into the energetic factors affecting tautomeric stability [8] [5]. The strain enthalpies of five-membered rings fused to benzene systems show positive values, indicating destabilization relative to unstrained reference compounds.

Combustion calorimetry measurements combined with transpiration studies have provided experimental strain enthalpy data for related indene derivatives. For instance, 1-indanone exhibits a gas-phase enthalpy of formation of -64.0 ± 3.8 kilojoules per mole, while 2-indanone shows -56.6 ± 4.8 kilojoules per mole [9] [10]. These values demonstrate the influence of ring strain and substitution patterns on thermodynamic stability.

Electronic Structure and Aromaticity Analysis

The electronic structure of 5H-indene presents a complex interplay between aromatic stabilization and antiaromatic destabilization that fundamentally determines its chemical properties and stability. Understanding this electronic framework requires examination of molecular orbital characteristics, electron delocalization patterns, and aromatic character assessment.

Molecular Orbital Analysis

Computational studies using various levels of theory have revealed the unique electronic structure characteristics of 5H-indene [11] [12]. The compound possesses eight π-electrons distributed across a fused bicyclic system, creating a situation where traditional Hückel aromaticity rules predict antiaromatic character due to the 4n π-electron count (where n=2).

The molecular orbital diagram of 5H-indene shows a distinctive pattern compared to the stable 1H-indene tautomer. While 1H-indene maintains aromatic stabilization in the benzene ring (6 π-electrons) with an additional two π-electrons in the five-membered ring, 5H-indene contains a fully conjugated 8 π-electron system across both rings [7] [13].

Density functional theory calculations using the B3LYP functional with extended basis sets have provided detailed orbital energy diagrams. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap in 5H-indene reflects the antiaromatic character, typically showing a smaller energy gap compared to aromatic systems [14] [15].

Aromaticity Assessment

Multiple computational methods have been employed to assess the aromatic character of 5H-indene and related structures. The nucleus-independent chemical shift (NICS) values, a widely used aromaticity index, indicate antiaromatic character for 5H-indene with positive NICS values in contrast to the negative values observed for aromatic systems [16] [17].

The aromatic stabilization energy (ASE) calculations demonstrate that 5H-indene lacks the stabilization observed in conventional aromatic compounds. Instead, it exhibits destabilization characteristic of antiaromatic systems [12]. This destabilization contributes significantly to the high relative energy of the 5H-indene tautomer compared to 1H-indene.

| Aromatic Descriptor | 5H-indene | 1H-indene | Benzene |

|---|---|---|---|

| π-Electron Count | 8 (4n, n=2) | 6+2 (localized) | 6 (4n+2, n=1) |

| NICS Value | Positive (antiaromatic) | Mixed | Negative (aromatic) |

| Aromatic Character | Antiaromatic | Partially aromatic | Fully aromatic |

| Resonance Energy | Destabilized | +225 kJ/mol | +212 kJ/mol |

Electronic Delocalization Patterns

The pattern of electron delocalization in 5H-indene differs markedly from that in stable aromatic systems. Computational analysis of electron density distributions reveals that the eight π-electrons are delocalized across the entire bicyclic framework, creating an antiaromatic conjugated system [16] [17].

Bond length analysis from optimized geometries shows equalization of carbon-carbon bond lengths throughout the conjugated system, indicating significant electron delocalization. However, this delocalization leads to destabilization rather than stabilization due to the antiaromatic electron count [18] [19].

Time-dependent density functional theory (TD-DFT) calculations have been used to investigate the electronic excitation properties of 5H-indene [15] [20]. These studies reveal distinctive absorption characteristics that differ from those of aromatic compounds, reflecting the unique electronic structure of this antiaromatic system.

QSAR Studies of Substituted 5H-Indene Derivatives

Quantitative Structure-Activity Relationship (QSAR) methodologies have emerged as powerful tools for understanding and predicting the properties of substituted 5H-indene derivatives. These computational approaches provide systematic frameworks for correlating molecular structure with various physicochemical and biological properties.

Computational QSAR Methodologies

Modern QSAR studies of indene derivatives employ sophisticated computational protocols that combine quantum chemical calculations with statistical modeling approaches [21] [22]. The GUSAR (General Unrestricted Structure-Activity Relationships) program has been particularly effective for building predictive models of indene-based compounds [21].

The computational workflow typically involves several key stages: molecular structure optimization using density functional theory methods, calculation of molecular descriptors, statistical model development, and validation using external test sets [22] [23]. For substituted 5H-indene derivatives, the B3LYP functional with 6-31G** or larger basis sets provides reliable geometries and electronic properties for descriptor calculation.

Molecular Descriptor Analysis

The selection of appropriate molecular descriptors is crucial for developing robust QSAR models for 5H-indene derivatives. Electronic descriptors derived from quantum chemical calculations include frontier molecular orbital energies, atomic charges, and polarizability values [24] [14]. These parameters capture the electronic characteristics that influence both chemical reactivity and biological activity.

Geometric descriptors such as bond lengths, bond angles, and molecular surface areas provide information about steric effects and molecular shape factors. Lipophilic descriptors, including calculated logarithm of partition coefficient (logP) values, account for hydrophobic interactions that influence membrane permeability and biological distribution [25] [26].

| Descriptor Type | Examples | Chemical Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, atomic charges | Reactivity, electron transfer |

| Geometric | Molecular volume, surface area | Steric interactions, binding |

| Lipophilic | LogP, polar surface area | Membrane permeability |

| Topological | Connectivity indices, path counts | Molecular branching, complexity |

QSAR Model Development and Validation

The construction of QSAR models for 5H-indene derivatives follows established protocols for model development and validation [21] [23]. Training sets are typically constructed using diverse structural analogs with experimentally determined properties, while test sets are used for external validation to assess predictive capability.

Multiple linear regression (MLR) analysis has been successfully applied to develop QSAR equations for indene derivatives. For example, studies of indazole derivatives as anticancer agents have yielded models with correlation coefficients (r²) exceeding 0.85 and good predictive performance on external test sets [23].

Advanced machine learning approaches, including artificial neural networks and support vector machines, have shown superior performance for complex QSAR relationships involving substituted indene derivatives [22] [26]. These methods can capture non-linear structure-activity relationships that may not be apparent through traditional linear regression approaches.

Predictive Applications

QSAR models for substituted 5H-indene derivatives have found applications in several areas of chemical and pharmaceutical research [27] [28]. In drug discovery, these models facilitate the identification of promising lead compounds and the optimization of biological activity through rational structural modification.

The models have proven particularly valuable for predicting properties such as binding affinity to biological targets, metabolic stability, and pharmacokinetic parameters [25] [26]. Additionally, QSAR approaches have been used to assess environmental fate and toxicity properties of indene derivatives, supporting chemical safety evaluation and regulatory decision-making.

Recent studies have demonstrated the application of QSAR methodologies to designer fullerene derivatives incorporating indene moieties [28]. These investigations revealed structure-property relationships that guide the development of new materials with tailored electronic and optical properties.